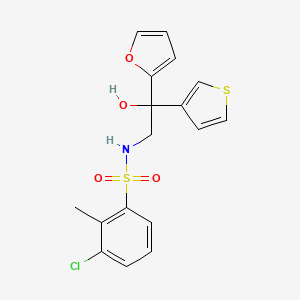

3-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide

Beschreibung

The compound 3-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide (CAS: 2034397-50-5) is a benzenesulfonamide derivative featuring a hybrid heterocyclic substituent. Its molecular formula is C₁₇H₁₆ClNO₄S₂, with an average molecular mass of 397.9 g/mol . The structure includes:

- A 3-chloro-2-methylbenzenesulfonamide core.

Eigenschaften

IUPAC Name |

3-chloro-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO4S2/c1-12-14(18)4-2-5-15(12)25(21,22)19-11-17(20,13-7-9-24-10-13)16-6-3-8-23-16/h2-10,19-20H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOHMYNVKDUXLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Intermediate: The initial step could involve the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with a suitable amine to form an intermediate sulfonamide.

Addition of Furan and Thiophene Rings: The intermediate is then reacted with 2-furan-2-yl-2-hydroxy-2-(thiophen-3-yl)ethylamine under controlled conditions to introduce the furan and thiophene rings.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, DMP, or Jones reagent.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted sulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In medicinal chemistry, 3-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide may exhibit biological activity, making it a candidate for drug development. Its potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with biological targets.

Industry

In the materials science industry, this compound could be used in the development of new materials with specific properties, such as conductivity or stability, due to the presence of the furan and thiophene rings.

Wirkmechanismus

The mechanism of action of 3-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, while the furan and thiophene rings could facilitate binding to hydrophobic pockets in proteins.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the benzene ring or heterocyclic moieties. A comparative analysis is presented below:

Table 1: Structural and Molecular Comparison

Note: Molecular weight for the 4-fluoro analog is estimated based on its formula.

Key Structural Differences and Implications

(i) Substituent Effects on the Benzene Ring

- Electron-Withdrawing Groups (EWGs): The target compound’s 3-chloro and 2-methyl substituents balance steric bulk and moderate electron withdrawal.

- Fluorine and Trifluoromethoxy Groups: The 4-fluoro and 4-trifluoromethoxy analogs incorporate strong EWGs, which may enhance metabolic stability or influence binding interactions in biological systems (e.g., enzyme inhibition).

(ii) Heterocyclic Moieties

- Thiophen-3-yl vs. Thiophen-2-yl: The target compound’s thiophen-3-yl group differs from the thiophen-2-yl in analogs . This positional isomerism affects the spatial orientation of the sulfur atom, which could modify π-π stacking or metal-coordination properties.

- Furan-2-yl vs.

(iii) Molecular Weight and Hydrophobicity

- The 4-trifluoromethoxy analog has the highest molecular weight (433.4 g/mol) due to the addition of three fluorine atoms, increasing hydrophobicity and possibly improving membrane permeability.

- The 4-methoxy analog (413.9 g/mol) is slightly heavier than the target compound, whereas the 4-fluoro derivative is lighter (380.4 g/mol), suggesting differences in solubility and bioavailability.

Biologische Aktivität

3-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide, with the CAS number 2034397-50-5, is a complex organic compound characterized by a unique structural composition that includes a furan moiety, a thiophene ring, and a sulfonamide group. This compound has garnered interest due to its potential biological activities, which are yet to be fully elucidated.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 397.9 g/mol. Its structure is notable for the presence of multiple functional groups that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H16ClNO4S |

| Molecular Weight | 397.9 g/mol |

| CAS Number | 2034397-50-5 |

Biological Activity Overview

Research on the biological activity of 3-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide is limited, but several studies suggest potential applications in various fields, including:

- Antimicrobial Activity : Preliminary investigations indicate that compounds with similar structures may exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, thiosemicarbazone derivatives have shown promising antimicrobial effects, suggesting that structural analogs of this sulfonamide may also possess similar activities .

- Anticancer Potential : Compounds containing thiophene and furan rings have been studied for their anticancer properties. Thiosemicarbazone derivatives have demonstrated the ability to induce apoptosis in cancer cell lines by disrupting mitochondrial function and altering cellular thiol content . This suggests that 3-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide may warrant further investigation in cancer research.

- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit certain enzymes, particularly carbonic anhydrases and some proteases. This mechanism could potentially apply to the compound , although specific studies are needed to confirm such activity.

Case Studies and Research Findings

While direct studies on this specific compound are scarce, related compounds provide insight into its potential biological activities:

- Antibacterial Studies : Analogous compounds have been evaluated for their Minimum Inhibitory Concentration (MIC) against various bacterial strains. For instance, imidazole derivatives with similar functionalities exhibited MIC values ranging from 20–40 µM against Staphylococcus aureus . Such findings could imply that our compound might exhibit comparable efficacy.

- Cytotoxicity Profiles : Research on thiosemicarbazone derivatives revealed a bell-shaped dose-response curve in K562 cells, indicating that certain structural features can significantly influence cytotoxicity and apoptosis induction . This highlights the need for similar evaluations of 3-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide to understand its safety and efficacy profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.